Ethoheptazine citrate

Description

Historical Context of Ethoheptazine (B1218578) Citrate (B86180) Research

The journey of Ethoheptazine citrate from synthesis to its current standing in the pharmaceutical landscape is rooted in the broader history of pain management research.

Ethoheptazine was first synthesized in the 1950s. drugbank.comdrugbank.comdrugbank.comevitachem.com This period was marked by a significant push in pharmaceutical research to develop novel analgesic compounds. The synthesis of ethoheptazine was part of a wider effort to create new pain-relieving drugs. patsnap.com It is chemically related to other compounds such as proheptazine. drugbank.comdrugbank.comacs.org

The primary goal behind the development of ethoheptazine citrate was the creation of a new option for pain relief. patsnap.com Researchers were actively seeking compounds that could offer effective analgesia. patsnap.com The initial explorations by research institutions and pharmaceutical companies focused on its potential for managing conditions that required potent pain relief, such as post-operative pain and chronic pain. patsnap.com

The mid-20th century saw a continued evolution in the understanding and development of opioid analgesics. Following the isolation of morphine in the early 19th century and the subsequent synthesis of numerous derivatives, the focus of research was often on creating compounds with improved properties. jhu.edu The development of "balanced anesthesia," which combined various agents to achieve desired effects, renewed interest in opioids as a foundational component of anesthesia. nih.gov The search for potent analgesics that were potentially less addictive than existing options was a significant driver of pharmaceutical innovation during this era. jhu.edu This pursuit led to the synthesis of a wide array of compounds, each with unique profiles of potency, onset, and duration of action. nih.gov

Academic Rationale for Continued Investigation

Despite not achieving widespread clinical use, Ethoheptazine citrate remains a compound of academic interest for several reasons. patsnap.com

Ethoheptazine citrate has largely been considered a niche pharmaceutical due to its limited use and the availability of more effective alternatives. patsnap.com However, there is academic value in re-evaluating such compounds. Sporadic clinical trials and further studies have been conducted, although research efforts have largely shifted to more promising drugs. patsnap.com The study of these less common compounds can sometimes reveal untapped potential in specific, narrowly defined clinical scenarios.

The study of ethoheptazine citrate contributes to the broader understanding of opioid pharmacology. Its mechanism of action is similar to other opioid analgesics, primarily acting on the mu-opioid receptors in the central nervous system. patsnap.compatsnap.comontosight.ai By binding to these receptors, it inhibits the transmission of pain signals. patsnap.com Ethoheptazine citrate exhibits a higher specificity for mu-opioid receptors compared to some other opioids that may also affect kappa and delta receptors. patsnap.com This specificity is a key aspect of its pharmacological profile and provides valuable data for comparative studies within the opioid class. Understanding the structure-activity relationships of diverse opioid compounds, including ethoheptazine, helps to build a more complete picture of how these drugs interact with their biological targets.

Properties

CAS No. |

6700-56-7 |

|---|---|

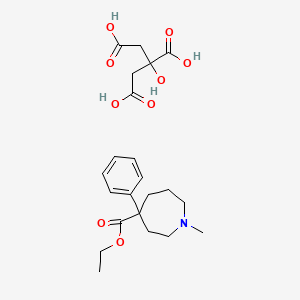

Molecular Formula |

C22H31NO9 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

ethyl 1-methyl-4-phenylazepane-4-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H23NO2.C6H8O7/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,8-9H,3,7,10-13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

KCVHFFSPDODYOG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

6700-56-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

77-15-6 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ethoheptazine Citrate; Wy-401; Wy 401; Wy401; Zactane citrate; Aethoheptazin; Equagesic |

Origin of Product |

United States |

Pharmacological Characterization and Classification of Ethoheptazine Citrate

Pharmacological Classification

Ethoheptazine (B1218578) citrate (B86180) is a centrally acting analgesic compound that has been a subject of pharmacological interest since its development in the mid-20th century. patsnap.com Its classification is rooted in its chemical structure and its interaction with the body's pain-modulating systems.

Ethoheptazine citrate is categorized as a synthetic opioid analgesic. patsnap.commedindia.net Unlike natural opiates derived from the opium poppy, ethoheptazine is entirely synthesized in a laboratory setting. patsnap.com It was developed during a period of intense research aimed at creating new pain-relieving medications. drugbank.comdrugbank.com Its primary therapeutic application was for the management of mild to moderate pain. medindia.net The drug produces effects characteristic of other opioids, including analgesia. medindia.netwikipedia.org

Table 1: Pharmacological Classification of Ethoheptazine Citrate

| Classification Category | Description |

| Therapeutic Class | Analgesic |

| Pharmacological Class | Synthetic Opioid Analgesic patsnap.comdrugbank.com |

| Action | Centrally Acting patsnap.com |

| Primary Use | Management of mild to moderate pain medindia.net |

The analgesic effects of ethoheptazine citrate are attributed to its properties as an opioid agonist. genome.jp Its mechanism of action is analogous to other opioid analgesics, involving the binding to and activation of opioid receptors within the central nervous system. patsnap.compatsnap.com

Detailed research indicates that ethoheptazine primarily targets the mu-opioid receptors in the brain and spinal cord. patsnap.compatsnap.com By binding to these receptors, it mimics the action of endogenous endorphins, which are the body's natural pain-relieving molecules. patsnap.com This activation of mu-opioid receptors initiates a cascade of intracellular events that inhibit the transmission of pain signals, leading to an increased pain threshold and a reduced perception of pain. patsnap.compatsnap.com Some sources suggest that ethoheptazine exhibits a higher specificity for mu-opioid receptors compared to other opioid receptors like kappa and delta. patsnap.com

The binding to mu-receptors leads to the inhibition of the enzyme adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). patsnap.com This reduction in cAMP leads to decreased neuronal excitability. patsnap.com Furthermore, the activation of mu-receptors promotes the opening of potassium channels, causing hyperpolarization of the neuronal membrane, and inhibits the opening of calcium channels, which reduces the release of pain-promoting neurotransmitters. patsnap.com

From a chemical standpoint, ethoheptazine is a derivative of the phenazepane family. drugbank.comwikipedia.org Its core structure is an azepane ring, which is a saturated seven-membered heterocycle containing one nitrogen atom. drugbank.comnih.gov This distinguishes it from other opioid families like the morphinans or phenylpiperidines, although it shares structural similarities with the latter. wikipedia.orgadlitipbulteni.com The IUPAC name for the parent compound is ethyl 1-methyl-4-phenylazepane-4-carboxylate. wikipedia.orgnih.gov

Table 2: Chemical Classification of Ethoheptazine

| Attribute | Description |

| Chemical Family | Phenazepane drugbank.comwikipedia.org |

| Core Structure | Azepane Ring drugbank.comnih.gov |

| IUPAC Name | ethyl 1-methyl-4-phenylazepane-4-carboxylate wikipedia.orgnih.gov |

| Molecular Formula | C16H23NO2 wikipedia.orgnih.gov |

Ethoheptazine is structurally and pharmacologically related to other synthetic analgesics, most notably pethidine (also known as meperidine) and proheptazine. drugbank.comdrugbank.comwikipedia.org

Pethidine: Ethoheptazine is considered a ring-expanded analogue of pethidine. wikipedia.org Pethidine has a core phenylpiperidine structure, meaning a six-membered ring. adlitipbulteni.com Ethoheptazine's structure is similar but features a seven-membered azepane (or hexamethylenimine) ring instead. wikipedia.orgnih.gov This expansion of the nitrogen-containing ring from six to seven atoms represents the key structural difference between the two molecules.

Proheptazine: Ethoheptazine is also closely related to proheptazine, another member of the phenazepane series of analgesics. drugbank.comdrugbank.com Both compounds share the same core azepane chemical structure and were developed during a similar era of pharmaceutical research into opioid analgesics. drugbank.comwikipedia.org

Table 3: Structural Comparison with Pethidine

| Feature | Ethoheptazine | Pethidine (Meperidine) |

| Core Heterocyclic Ring | Azepane (7-membered) wikipedia.orgnih.gov | Piperidine (B6355638) (6-membered) adlitipbulteni.com |

| Relationship | Ring-expanded analogue wikipedia.org | Parent compound structure |

| Chemical Class | Phenazepane drugbank.comwikipedia.org | Phenylpiperidine adlitipbulteni.com |

Molecular Mechanism of Action of Ethoheptazine Citrate

Opioid Receptor Binding Affinity and Specificity

The analgesic properties of ethoheptazine (B1218578) citrate (B86180) are a direct result of its interaction with opioid receptors, which are G-protein coupled receptors located on the surface of neurons.

The principal molecular target for ethoheptazine citrate is the mu (µ)-opioid receptor, which is densely expressed in regions of the brain and spinal cord involved in pain modulation. patsnap.com By binding to these receptors, ethoheptazine acts as an agonist, initiating a physiological response that is characteristic of opioid analgesics. The activation of µ-opioid receptors is primarily responsible for the analgesic effects of the compound. patsnap.com

While the opioid receptor family includes kappa (κ) and delta (δ) receptors in addition to the mu (µ) subtype, ethoheptazine citrate exhibits a primary affinity for the µ-opioid receptor. patsnap.com The degree of specificity of a ligand for different receptor subtypes is a critical determinant of its pharmacological profile. Compounds with high selectivity for the µ-opioid receptor tend to produce potent analgesia. While ethoheptazine is characterized as a µ-opioid agonist, detailed quantitative binding affinity data, such as equilibrium dissociation constants (Ki), for ethoheptazine across the three major opioid receptor subtypes are not extensively documented in publicly available scientific literature.

To illustrate the concept of receptor selectivity, the following table provides a hypothetical comparison of binding affinities for a µ-selective agonist. A lower Ki value indicates a higher binding affinity.

| Opioid Receptor Subtype | Hypothetical Binding Affinity (Ki in nM) for a µ-Selective Agonist |

| Mu (µ) | 10 |

| Kappa (κ) | 500 |

| Delta (δ) | 800 |

The action of ethoheptazine citrate at the µ-opioid receptor mimics the function of endogenous opioid peptides, such as endorphins. patsnap.com These naturally occurring neuropeptides are part of the body's intrinsic pain-relief system. In response to pain or stress, endorphins are released and bind to opioid receptors, leading to a reduction in the perception of pain. Ethoheptazine, as an exogenous opioid agonist, effectively hijacks this natural pathway to produce its analgesic effects.

As an agonist, the primary modulatory effect of ethoheptazine citrate on µ-opioid receptors is activation. This binding event induces a conformational change in the receptor, which in turn triggers downstream intracellular signaling. More complex modulatory effects, such as allosteric modulation, where a compound binds to a site on the receptor distinct from the primary binding site to alter the receptor's response to its endogenous ligand, have not been specifically described for ethoheptazine in the available scientific literature.

Intracellular Signaling Pathways

The activation of µ-opioid receptors by ethoheptazine citrate initiates a series of intracellular signaling events that are mediated by G-proteins.

Decreased Intracellular Cyclic AMP (cAMP) Concentration

The binding of ethoheptazine citrate to mu-opioid receptors initiates a signaling cascade that affects the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com Mu-opioid receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist like ethoheptazine citrate leads to the inhibition of the enzyme adenylyl cyclase. patsnap.com Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) to cAMP. patsnap.com Consequently, the activation of mu-opioid receptors by ethoheptazine citrate results in a decrease in the intracellular levels of cAMP. patsnap.com This reduction in cAMP is a crucial step in the drug's mechanism of action, as cAMP is a key second messenger involved in numerous cellular processes, including neuronal signaling. patsnap.com

Impact on Neuronal Excitability

The reduction in intracellular cAMP levels directly impacts the excitability of neurons involved in pain transmission. patsnap.com Lower concentrations of cAMP lead to a state of reduced neuronal excitability, making it more difficult for neurons to fire and transmit pain signals. patsnap.com This dampening of neuronal activity is a cornerstone of the analgesic effect of ethoheptazine citrate and other opioid agonists. By modulating the excitability of these neurons, ethoheptazine citrate effectively increases the pain threshold.

Modulation of Neurotransmitter Release (e.g., Substance P, Glutamate)

A significant consequence of the reduced neuronal excitability is the diminished release of certain neurotransmitters that play a pivotal role in the transmission of pain signals. patsnap.com Ethoheptazine citrate has been shown to decrease the release of pronociceptive neurotransmitters such as Substance P and glutamate (B1630785). patsnap.com

Substance P: This neuropeptide is heavily involved in the transmission of pain information from the peripheral nervous system to the central nervous system. By inhibiting its release, ethoheptazine citrate interrupts the pain signaling pathway at a crucial juncture.

Ion Channel Modulation

In addition to its effects on cAMP and neurotransmitter release, ethoheptazine citrate also exerts its analgesic properties through the modulation of ion channel activity. patsnap.com These actions directly influence the electrical potential across the neuronal membrane, further reducing the likelihood of action potential generation and pain signal transmission.

Promotion of Potassium Channel Opening

Ethoheptazine citrate promotes the opening of potassium channels in neurons. patsnap.com The opening of these channels allows for an efflux of positively charged potassium ions (K+) from the neuron. This movement of positive charge out of the cell contributes to a more negative intracellular environment.

Inhibition of Calcium Channel Opening

Concurrently, ethoheptazine citrate inhibits the opening of voltage-gated calcium channels. patsnap.com Calcium ions (Ca2+) play a critical role in neurotransmitter release. By preventing the influx of these positively charged ions, ethoheptazine citrate not only contributes to the hyperpolarization of the neuronal membrane but also directly hinders the release of neurotransmitters from the presynaptic terminal. patsnap.com

Consequences for Neuronal Membrane Potential (Hyperpolarization)

The combined effect of promoting potassium efflux and inhibiting calcium influx leads to a state of hyperpolarization of the neuronal cell membrane. patsnap.com Hyperpolarization means that the membrane potential becomes more negative, moving further away from the threshold required to initiate an action potential. patsnap.com This makes the neuron less likely to fire in response to a painful stimulus, thereby blocking the transmission of pain signals to the brain. patsnap.com

Influence on Calcium Influx and Neurotransmitter Release

The analgesic effect of ethoheptazine citrate is significantly tied to its ability to modulate the influx of calcium into neuronal cells and the subsequent release of neurotransmitters that play a crucial role in the propagation of pain signals. This section delves into the molecular mechanisms underlying these actions, focusing on the inhibition of calcium channels and the resulting decrease in the release of key pain-mediating neurotransmitters.

Ethoheptazine citrate exerts its influence on neuronal excitability by inhibiting the opening of calcium channels. patsnap.com This action is critical because the influx of calcium into a neuron is a pivotal step in the transmission of a nerve impulse from one neuron to another. When an action potential reaches the presynaptic terminal of a neuron, it triggers the opening of voltage-gated calcium channels. The subsequent influx of calcium ions is a direct signal for synaptic vesicles, which contain neurotransmitters, to fuse with the presynaptic membrane and release their contents into the synaptic cleft.

By inhibiting these calcium channels, ethoheptazine citrate effectively reduces the amount of calcium that enters the neuron upon stimulation. patsnap.com This decreased calcium influx leads to a reduction in the release of excitatory neurotransmitters that are instrumental in the transmission of pain signals. patsnap.com The primary neurotransmitters affected by this mechanism are substance P and glutamate. patsnap.com

Detailed Research Findings

Research into the specific actions of ethoheptazine citrate has elucidated its role as an inhibitor of neurotransmitter release through the modulation of calcium influx. As a centrally acting analgesic, its primary mechanism involves binding to opioid receptors, which initiates a cascade of intracellular events. patsnap.com One of the key downstream effects of this receptor binding is the inhibition of adenylate cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). patsnap.com A decrease in intracellular cAMP levels leads to reduced neuronal excitability and a diminished release of neurotransmitters involved in pain transmission, such as substance P and glutamate. patsnap.com

Concurrently, the binding of ethoheptazine citrate to opioid receptors promotes the opening of potassium channels and, crucially, inhibits the opening of calcium channels in neurons. patsnap.com The inhibition of calcium channels directly results in a decreased influx of calcium into the presynaptic terminal. patsnap.com This reduction in intracellular calcium concentration is the direct cause of the decreased release of pain-promoting neurotransmitters. patsnap.com

While the overarching mechanism is understood, specific quantitative data on the percentage of inhibition of different types of voltage-gated calcium channels by ethoheptazine citrate and the precise dose-dependent reduction in substance P and glutamate release are not extensively detailed in publicly available research. However, the qualitative understanding of this mechanism is a cornerstone of its pharmacological profile.

The following table summarizes the key molecular effects of Ethoheptazine Citrate on Calcium Influx and Neurotransmitter Release:

| Molecular Target / Process | Effect of Ethoheptazine Citrate | Consequence |

| Neuronal Calcium Channels | Inhibition of opening | Decreased influx of calcium into the neuron |

| Adenylate Cyclase | Inhibition | Reduced intracellular concentration of cAMP |

| Neurotransmitter Release | Diminished | Reduction in the release of substance P and glutamate |

Structure Activity Relationship Sar Studies on Ethoheptazine Citrate and Analogues

Stereochemistry and Isomeric Forms (d and l isomers)

The principles of stereochemistry are fundamental to understanding the pharmacological activity of many drugs, as biological systems, particularly receptors, are chiral and can differentiate between stereoisomers. libretexts.org A chiral molecule is one that is not superimposable on its mirror image, and these non-superimposable mirror images are known as enantiomers. libretexts.org

Ethoheptazine (B1218578) possesses a chiral center, meaning it can exist as a pair of enantiomers, often referred to in older literature as the dextrorotatory (d) and levorotatory (l) isomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities. This is because the binding of a drug to its receptor is a three-dimensional interaction, and only one enantiomer may have the correct spatial arrangement to bind effectively.

In the context of opioid analgesics, this stereoselectivity is often pronounced. For many opioids, the majority of the analgesic activity resides in one enantiomer, while the other is significantly less potent or inactive. nih.govcapes.gov.br For instance, studies on the stereoisomers of the potent opioid ohmefentanyl revealed extreme differences in analgesic activity, with one isomer being thousands of times more potent than morphine, while its antipode was nearly inactive. nih.gov Similarly, the analgesic activity of pentazocine (B1679294) is primarily attributed to its l-isomer. capes.gov.br While specific research detailing the separation and individual testing of the d- and l-isomers of ethoheptazine is not extensively documented in the provided literature, the established principles of stereochemistry in opioid drugs strongly suggest that the analgesic activity of ethoheptazine would also be stereospecific, with one enantiomer being predominantly responsible for its analgesic effects.

Influence of the Phenazepane Core Structure on Analgesic Activity

The defining structural feature of ethoheptazine is its phenazepane core. nih.gov This consists of an azepane ring, which is a seven-membered saturated heterocycle containing one nitrogen atom, substituted with a phenyl group. The presence and conformation of this core structure are critical determinants of its analgesic activity.

Comparison with Ring-Expanded Analogues (e.g., Pethidine Derivatives)

Ethoheptazine is recognized as a ring-expanded analogue of pethidine (also known as meperidine). wikipedia.org Pethidine is a synthetic opioid of the phenylpiperidine class, characterized by a six-membered piperidine (B6355638) ring. ebi.ac.ukradiusanesthesia.com The key structural difference between ethoheptazine and pethidine is the size of the nitrogen-containing ring: ethoheptazine has a seven-membered azepane ring, while pethidine has a six-membered piperidine ring.

| Feature | Ethoheptazine | Pethidine |

|---|---|---|

| Core Structure | Phenazepane (Azepane Ring) | Phenylpiperidine (Piperidine Ring) |

| Ring Size | 7-membered | 6-membered |

| Chemical Class | Phenazepane Opioid Analgesic | Phenylpiperidine Opioid Analgesic |

SAR in the Context of Opioid Receptor Binding Profiles

The analgesic action of ethoheptazine is mediated through its interaction with opioid receptors, which are G-protein coupled receptors. nih.gov The structure-activity relationship of ethoheptazine in the context of its opioid receptor binding profile highlights several key molecular features essential for its activity:

The Basic Nitrogen: A common feature of most opioids is a tertiary amine group that is protonated at physiological pH. This positively charged nitrogen is crucial for the initial ionic interaction with a negatively charged residue, typically an aspartic acid, in the opioid receptor binding site.

The 4-Phenyl Group: The aromatic phenyl ring is another critical component. It is thought to engage in van der Waals or hydrophobic interactions with a flat surface of the receptor pocket, contributing significantly to the binding affinity.

The 4-Ester Group: The ethyl carboxylate group at the 4-position of the azepane ring also plays a role in receptor binding, likely through hydrogen bonding or dipolar interactions. The nature of this ester group can influence the potency and metabolic stability of the compound.

SAR studies on various opioid classes have shown that modifications to any of these key features can drastically alter the compound's affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). nih.govamanote.com While ethoheptazine is primarily a μ-opioid agonist, the specific arrangement of these functional groups, dictated by the phenazepane scaffold, determines its binding profile and subsequent analgesic response.

Theoretical Frameworks for Analgesic Potency and Structural Modification

The analgesic potency of ethoheptazine and the potential effects of its structural modification can be understood through established theoretical frameworks in medicinal chemistry. One of the earliest and most influential models is the Beckett-Casy model , which was proposed to explain the SAR of opioid analgesics. nih.gov This model postulates a complementary opioid receptor site with specific features to accommodate the opioid molecule:

An anionic site that binds the positively charged nitrogen atom of the opioid.

A cavity to accommodate the projecting piperidine or, in this case, azepane ring.

A flat surface for the aromatic ring to bind through van der Waals forces.

The structure of ethoheptazine fits this model well, with its protonated nitrogen, azepane ring, and phenyl group interacting with the corresponding features of the receptor.

More contemporary frameworks for understanding analgesic potency involve the concept of biased agonism . mdpi.com Opioid receptors can signal through multiple intracellular pathways. The desired analgesic effects are primarily mediated by the G-protein signaling pathway, while undesirable side effects have been linked to the β-arrestin pathway. nih.gov A biased agonist is a ligand that preferentially activates one pathway over the other. The development of biased agonists is a key strategy in modern drug design to create safer opioids with fewer side effects. Theoretical modeling and SAR studies now aim to understand how specific structural modifications can induce this bias, potentially leading to the design of safer and more effective analgesics. mdpi.com

| Structural Feature of Ethoheptazine | Putative Interaction with Opioid Receptor (Beckett-Casy Model) | Potential Impact of Modification |

|---|---|---|

| Tertiary Amine (Protonated) | Ionic bonding with anionic site | Loss of charge would eliminate activity |

| Phenyl Group | Hydrophobic/van der Waals interaction with flat surface | Substitution on the ring could alter binding affinity |

| Azepane Ring | Fits into a hydrophobic cavity | Altering ring size or conformation would change activity |

| Ethyl Carboxylate Group | Potential hydrogen bonding/dipolar interactions | Changing the ester group could affect potency and duration of action |

Synthesis Methodologies for Ethoheptazine Citrate

Historical Synthetic Routes and Chemical Evolution

The initial synthesis of ethoheptazine (B1218578) was developed in the 1950s. The historical preparation of ethoheptazine involved a multi-step process starting from 2-phenyl-4-dimethylaminobutyronitrile. The key final step in this pathway was the hydrolysis and subsequent esterification of an intermediate, 1-methyl-4-phenyl-4-cyanoazacycloheptane, to yield the ethyl ester, ethoheptazine nih.gov. This foundational work was documented in scientific literature and patents of the era, establishing the fundamental chemical framework for producing this analgesic compound nih.gov.

The chemical evolution of ethoheptazine's synthesis is linked to the broader advancements in the synthesis of opioid analgesics. Ethoheptazine is chemically related to meperidine, another synthetic opioid, but features a seven-membered azepane ring instead of a six-membered piperidine (B6355638) ring. This structural difference was a key focus of early medicinal chemistry research aimed at modifying existing analgesic structures to explore new therapeutic properties.

Modern Approaches to Synthesis (e.g., as applied to related synthetic opioids)

Modern strategies for the synthesis of functionalized azepane derivatives, the structural motif of ethoheptazine, include:

Ring Expansion Strategies : Diastereomerically pure azepane derivatives can be prepared through the expansion of a piperidine ring with high stereoselectivity and regioselectivity. This method provides a controlled way to construct the seven-membered ring system rsc.org.

Silyl-aza-Prins Cyclization : The synthesis of trans-azepanes can be achieved in high yields and with good to excellent diastereoselectivities using a silyl-aza-Prins cyclization of allylsilyl amines. The outcome of this reaction can be influenced by the choice of Lewis acid catalyst nih.gov.

Dearomative Ring Expansion : A photochemical dearomative ring expansion of nitroarenes, mediated by blue light at room temperature, can transform a six-membered benzenoid framework into a seven-membered ring system. A subsequent hydrogenolysis can then yield the desired azepane structure. This strategy has been used to synthesize azepane analogues of piperidine-containing drugs manchester.ac.uk.

Copper-Catalyzed Tandem Reactions : An efficient method for preparing substituted azepine derivatives involves a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines nih.gov.

These modern methods, while not explicitly described for ethoheptazine itself, represent the current state-of-the-art for synthesizing compounds with a similar chemical architecture. They offer advantages over historical routes in terms of reaction conditions, yield, and the ability to control stereochemistry.

| Modern Synthetic Strategy | Key Features | Application to Ethoheptazine Synthesis |

| Ring Expansion | High stereoselectivity and regioselectivity in forming the azepane ring. | Could provide better control over the stereochemistry of the final product. |

| Silyl-aza-Prins Cyclization | High yields and good diastereoselectivity for trans-azepanes. | Offers an efficient route to the core azepane structure. |

| Dearomative Ring Expansion | Utilizes simple nitroarenes as starting materials; proceeds in two steps. | Provides a novel and potentially shorter synthetic route. |

| Copper-Catalyzed Tandem Reactions | Efficient for preparing substituted azepine derivatives. | Could be adapted for the synthesis of ethoheptazine and its analogues. |

Derivatization Strategies and Analogue Production

The chemical structure of ethoheptazine provides several opportunities for derivatization to produce analogues. These modifications are typically explored to investigate structure-activity relationships (SAR), with the goal of enhancing therapeutic properties or reducing side effects.

Key areas for derivatization on the ethoheptazine scaffold include:

Modification of the Ester Group : The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with different alcohols to produce a variety of ester analogues.

Substitution on the Phenyl Ring : The phenyl group at the 4-position can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to explore their impact on activity.

Alteration of the N-Methyl Group : The methyl group on the nitrogen atom of the azepane ring can be replaced with other alkyl groups or functionalized chains.

Modification of the Azepane Ring : The seven-membered ring itself can be modified, for instance, by introducing substituents at other positions.

Metabolic Pathways and Biotransformation Research

First-Pass Metabolism in Hepatic Systems

Ethoheptazine (B1218578) citrate (B86180), when administered orally, is subject to first-pass metabolism, a phenomenon where the concentration of a drug is significantly reduced before it reaches systemic circulation. This process primarily occurs in the liver. Upon absorption from the gastrointestinal tract, Ethoheptazine citrate enters the portal venous blood and is transported to the liver. Here, it undergoes extensive biotransformation, which can impact its bioavailability. The hepatic first-pass effect is a key determinant of the oral bioavailability of many drugs, and it is understood that Ethoheptazine citrate is converted into active metabolites during this initial passage through the liver.

Involvement of Cytochrome P450 Enzyme System (CYP3A4 and CYP2D6)

The metabolism of Ethoheptazine citrate is intricately linked to the Cytochrome P450 (CYP450) enzyme system, a superfamily of monooxygenases that are fundamental to the metabolism of a vast array of xenobiotics, including many pharmaceutical agents. Research indicates that specific enzymes within this system, namely CYP3A4 and CYP2D6, are involved in the biotransformation of Ethoheptazine citrate. These enzymes are predominantly located in the liver and are responsible for catalyzing the initial oxidative metabolism of the drug.

The involvement of these specific CYP isozymes has significant clinical implications. For instance, co-administration of Ethoheptazine citrate with other drugs that are also substrates, inducers, or inhibitors of CYP3A4 and CYP2D6 can lead to drug-drug interactions. Such interactions could potentially alter the plasma concentrations of Ethoheptazine citrate and its metabolites, thereby affecting its efficacy and safety profile.

| Enzyme Family | Specific Enzyme Involved | Location | Role in Ethoheptazine Metabolism |

| Cytochrome P450 | CYP3A4 | Liver, Intestine | Primary oxidative metabolism |

| Cytochrome P450 | CYP2D6 | Liver | Oxidative metabolism |

Excretion Pathways and Elimination Kinetics (Theoretical Considerations)

The final stage in the disposition of Ethoheptazine citrate and its metabolites is their excretion from the body. The primary route of elimination is through the kidneys, with the drug and its metabolic byproducts being excreted in the urine. This renal excretion is a critical step in clearing the drug from the systemic circulation.

Due to the limited availability of specific pharmacokinetic data for Ethoheptazine citrate, a detailed analysis of its elimination kinetics, including precise values for its half-life and clearance rate, cannot be definitively provided. However, based on general pharmacokinetic principles for orally administered drugs that undergo hepatic metabolism and renal excretion, several theoretical considerations can be made.

The clearance of Ethoheptazine citrate from the body is a measure of the volume of plasma from which the drug is completely removed per unit of time. It is a function of both hepatic metabolism and renal excretion. Any impairment in liver or kidney function could theoretically impact the clearance of Ethoheptazine citrate and its metabolites, potentially leading to their accumulation and an increased risk of adverse effects.

| Parameter | Description | Primary Influencing Factors for Ethoheptazine Citrate |

| Route of Excretion | The primary pathway through which the drug and its metabolites leave the body. | Renal (Kidneys) |

| Elimination Half-life (t½) | The time it takes for the concentration of the drug in the plasma to be reduced by 50%. | Hepatic metabolism rate (CYP3A4, CYP2D6), Renal clearance rate |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Liver blood flow, intrinsic metabolic activity of hepatocytes, renal filtration and secretion rates |

Preclinical Research Models and Methodologies

Development and Validation of Animal Models for Analgesia Assessment

The foundation of preclinical analgesic drug testing lies in the development and validation of robust animal models that can reliably mimic aspects of human pain conditions. For a compound like ethoheptazine (B1218578) citrate (B86180), a variety of models are utilized to assess its effectiveness against different types of pain. These models are broadly categorized based on the nature of the noxious stimulus used to elicit a pain response.

Commonly employed models include:

Thermal Nociception Models: These involve the application of a heat stimulus to a specific body part of the animal, typically the paw or tail. The latency, or time it takes for the animal to withdraw from the heat source, is measured as an indicator of pain sensitivity. The hot plate test and the tail-flick test are standard methodologies in this category. semanticscholar.orgwikipedia.org

Mechanical Nociception Models: These models use mechanical stimuli, such as pressure or punctate indentation, to evoke a pain response. The threshold at which the animal withdraws its paw is determined to assess mechanical sensitivity.

Chemical Nociception Models: In these models, a chemical irritant is administered, usually via injection, to induce a pain state. The writhing test, where a substance like acetic acid or phenylquinone is injected intraperitoneally to cause abdominal constrictions, is a frequently used example. nih.govnih.gov The number of writhes is counted as a measure of visceral pain.

The validation of these models is a critical step and involves demonstrating their sensitivity to known analgesics, their reproducibility across different laboratories, and their predictive validity for clinical efficacy. For instance, a model is considered validated if it can consistently show that established pain-relieving drugs, such as morphine or non-steroidal anti-inflammatory drugs (NSAIDs), produce a measurable analgesic effect.

Assessment of Analgesic Properties in Laboratory Animals

The analgesic properties of ethoheptazine citrate have been evaluated in various laboratory animal species, primarily mice and rats, using the aforementioned validated models. These assessments aim to determine the compound's potency, efficacy, and duration of action.

Hot Plate Test: In this test, animals are placed on a heated surface, and the time until they exhibit a pain response, such as licking their paws or jumping, is recorded. wikipedia.org This model assesses the central analgesic effects of a compound.

Tail-Flick Test: This method involves applying a focused beam of heat to the animal's tail and measuring the time it takes for the animal to flick its tail away from the stimulus. conductscience.comnih.gov Similar to the hot plate test, it is used to evaluate centrally acting analgesics.

Writhing Test: This test is particularly useful for evaluating peripherally acting analgesics. An irritating substance is injected into the abdominal cavity of a mouse, causing characteristic stretching movements called writhes. The reduction in the number of writhes following the administration of a test compound indicates its analgesic activity. nih.gov

The results from these tests provide a quantitative measure of a compound's ability to alleviate pain. The data is often presented as a dose-response curve, which helps in determining the effective dose range of the drug.

Translational Research Paradigms and Methodological Considerations

Translational research in pain aims to bridge the gap between preclinical findings in animal models and clinical outcomes in human patients. A significant challenge in this field is the often-poor translation of analgesic efficacy from animal studies to clinical trials. To address this, researchers are continuously refining preclinical models and methodologies to enhance their predictive value.

Key considerations in translational pain research include:

Species and Strain Differences: The physiological and genetic differences between animal species and even between different strains of the same species can influence pain perception and the response to analgesics.

Sex Differences: There is growing recognition of the importance of including both male and female animals in preclinical studies, as sex can significantly impact pain sensitivity and the efficacy of analgesic compounds.

Model Relevance: The choice of animal model should ideally reflect the underlying pathophysiology of the human pain condition being targeted. For instance, models of neuropathic pain, inflammatory pain, or visceral pain are used to test compounds for specific clinical indications.

Outcome Measures: Moving beyond simple reflexive withdrawal responses, translational research is increasingly incorporating more complex behavioral and physiological endpoints that may better reflect the multifaceted nature of human pain, which includes sensory, emotional, and cognitive components.

Strategies for Optimizing Sensitivity and Selectivity in Preclinical Testing

To ensure that preclinical tests for analgesia are both sensitive and selective, several strategies are employed. Sensitivity refers to the ability of a test to detect a true analgesic effect, while selectivity refers to the ability to distinguish this effect from other non-specific drug actions, such as sedation or motor impairment.

Dose-Response Studies: Conducting studies with a range of doses helps to establish a clear relationship between the dose of the compound and the observed analgesic effect. This can also help to identify a therapeutic window where the drug is effective without causing significant side effects.

Control Groups: The use of appropriate control groups is essential for valid interpretation of results. This typically includes a vehicle control group (receiving the drug's solvent without the active compound) and a positive control group (receiving a known analgesic).

Blinding: To minimize bias, experiments are often conducted in a blinded manner, where the experimenter is unaware of which treatment each animal has received.

Assessment of Side Effects: It is crucial to monitor for and quantify any potential side effects of the test compound, such as changes in motor activity or sedation. This helps to ensure that the observed reduction in pain behavior is a true analgesic effect and not simply a result of the animal being unable to respond.

Studies on Pain-Depressed Behavior in Animal Models

Traditional analgesic tests primarily measure pain-evoked reflexes. However, chronic pain in humans often leads to a decrease in normal behaviors, such as social interaction, feeding, and grooming. To better model this clinical reality, researchers have developed paradigms that assess "pain-depressed behavior" in animals.

In these models, an ongoing pain state is induced, and the subsequent reduction in a voluntary, motivated behavior is measured. The ability of an analgesic compound to reverse this behavioral depression is then assessed. For example, a painful condition might lead to a decrease in the animal's willingness to engage in rewarding activities, such as drinking a sweetened solution. An effective analgesic would be expected to restore this behavior towards normal levels.

These models are considered to have higher face validity for certain aspects of clinical pain and can provide valuable insights into the efficacy of a compound in alleviating the functional impairments associated with chronic pain states.

Comparative Pharmacological Profiles in Research Settings

Comparison with Other Opioid Analgesics in Preclinical Models

Ethoheptazine (B1218578) citrate (B86180) is structurally a ring-expanded analog of pethidine (meperidine). While direct, comprehensive preclinical studies comparing the analgesic efficacy of ethoheptazine to other opioids like morphine or codeine in standardized animal models such as the hot plate or tail-flick test are not extensively detailed in readily available literature, its classification as an opioid analgesic implies a mechanism of action involving opioid receptors to produce pain relief.

The analgesic potency of opioids is a critical factor in preclinical evaluations. For context, studies on other opioids have established relative potencies. For instance, in the prostaglandin (B15479496) hyperalgesia test in rats, the rank order of potency for some opioids administered intraperitoneally was morphine > d-propoxyphene > pentazocine (B1679294) > codeine nih.gov. In domestic fowl, codeine produced a dose-dependent analgesic effect, whereas morphine exhibited a hyperalgesic effect, suggesting different interactions at opioid receptors or substrates between these two compounds nih.gov. While specific data for ethoheptazine is scarce, its historical use suggests a level of analgesia deemed effective for mild to moderate pain. The lack of recent, direct comparative preclinical data limits a more precise quantitative comparison with mainstay opioids like morphine and codeine.

Interactive Data Table: General Opioid Analgesic Comparison in Preclinical Models

Note: This table provides a general overview of comparative opioid potency from preclinical studies and does not include ethoheptazine due to a lack of available specific data.

| Opioid Agent | Animal Model | Potency Relative to Morphine (Approximate) |

| Morphine | Rat (Prostaglandin Hyperalgesia) | 100 |

| Codeine | Rat (Prostaglandin Hyperalgesia) | 1 |

| Pentazocine | Rat (Prostaglandin Hyperalgesia) | 2 |

| d-Propoxyphene | Rat (Prostaglandin Hyperalgesia) | 4 |

Studies on Combinatorial Analgesic Strategies (e.g., with Non-Opioid Analgesics)

Ethoheptazine citrate has been notably investigated as part of combination analgesic formulations, particularly with non-opioid analgesics like aspirin (B1665792) and the anxiolytic meprobamate.

Research on Potential Synergistic or Additive Effects

The rationale for combining an opioid with a non-opioid analgesic is to achieve enhanced pain relief through different mechanisms of action, potentially leading to synergistic or additive effects. This approach can also allow for lower doses of each component, which may reduce the incidence of adverse effects.

Investigations into Combined Mechanisms of Action

The combined mechanism of action in such formulations involves the distinct pharmacological properties of each component.

Ethoheptazine Citrate : As an opioid agonist, it primarily acts on the central nervous system by binding to mu-opioid receptors, which modulates the perception of pain.

Aspirin (Acetylsalicylic Acid) : A non-steroidal anti-inflammatory drug (NSAID), aspirin exerts its analgesic and anti-inflammatory effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation mdpi.com.

Meprobamate : A carbamate (B1207046) derivative, meprobamate acts as an anxiolytic and sedative. Its mechanism is understood to involve effects at multiple sites within the central nervous system, including the thalamus and limbic system fda.gov. It is known to bind to GABA-A receptors, enhancing GABAergic neurotransmission, which contributes to its calming and muscle-relaxant properties drugbank.com.

The combination of these three agents in a single formulation aims to address pain through the opioid pathway (ethoheptazine), reduce inflammation and pain via prostaglandin inhibition (aspirin), and alleviate associated anxiety and muscle tension (meprobamate).

Differential Receptor Specificity in Comparative Contexts

The pharmacological effects of opioid analgesics are mediated through their interaction with specific opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors guidetopharmacology.orgnih.gov. The affinity and selectivity of an opioid for these different receptor subtypes determine its specific analgesic profile and side effects.

Ethoheptazine is understood to act as an agonist at mu-opioid receptors. However, detailed preclinical studies providing specific binding affinity data (Ki values) for ethoheptazine at mu, delta, and kappa receptors are not widely available in current literature. For comparison, extensive research has characterized the receptor binding profiles of many other opioids. For example, morphine and its analgesic metabolite, morphine-6-glucuronide, exhibit high affinity for the mu-receptor nih.gov. Other compounds show varying degrees of selectivity. For instance, R-methadone has a receptor binding profile similar to morphine with high affinity for mu-receptors and low affinity for delta and kappa receptors nih.govku.dk. A comprehensive study uniformly assessing the binding constants of 19 opioid drugs at the human mu-opioid receptor provided a ranking of their binding affinities, though ethoheptazine was not included in this analysis zenodo.org. The lack of specific binding data for ethoheptazine makes a direct comparison of its receptor specificity with other opioids challenging.

Interactive Data Table: Mu-Opioid Receptor Binding Affinities of Various Opioids

Note: This table presents Ki values for several opioids at the mu-opioid receptor from a comparative study to provide context. Ethoheptazine is not included due to the absence of available data in the reviewed sources.

| Opioid Agent | Ki (nM) at Human Mu-Opioid Receptor |

| Sufentanil | 0.138 |

| Buprenorphine | 0.217 |

| Hydromorphone | 0.365 |

| Oxymorphone | 0.395 |

| Levorphanol | 0.584 |

| Butorphanol | 0.771 |

| Morphine | 1.168 |

| Fentanyl | 1.346 |

| Nalbuphine | 2.503 |

| Methadone | 3.378 |

| Alfentanil | 6.008 |

| Diphenoxylate | 14.18 |

| Oxycodone | 25.87 |

| Hydrocodone | 39.52 |

| Pentazocine | 149.2 |

| Propoxyphene | 412.3 |

| Meperidine | 496.1 |

| Codeine | 2652 |

| Tramadol (B15222) | 12486 |

Analytical Detection and Quantification Methodologies in Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For the analysis of ethoheptazine (B1218578) citrate (B86180), several chromatographic methods have been explored.

A simple, rapid, and reproducible Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantitative analysis of ethoheptazine citrate in combination with aspirin (B1665792) in pharmaceutical dosage forms ejbps.com. The development of this method focused on achieving a reliable separation with good resolution and peak shape.

The validation of this RP-HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose ejbps.com. Key validation parameters that were assessed include linearity, precision, accuracy, and robustness. The method demonstrated excellent linearity over a specific concentration range, indicating a direct proportionality between the concentration of ethoheptazine citrate and the detector response ejbps.com.

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 6-24 µg/ml | ejbps.com |

| Correlation Coefficient (r²) | 0.999 | ejbps.com |

| Retention Time (min) | 4.195 | ejbps.com |

| Number of Theoretical Plates | > 3000 | ejbps.com |

| Tailing Factor | < 2 | ejbps.com |

The success of an RP-HPLC separation is highly dependent on the careful selection and optimization of several key parameters. For the analysis of ethoheptazine citrate, a specific set of conditions has been identified to achieve optimal separation from other components, such as aspirin ejbps.com.

The choice of the stationary phase, or column chemistry, is critical. A nonpolar C18 column is commonly employed in reversed-phase chromatography, allowing for the retention of nonpolar analytes from a polar mobile phase. The mobile phase composition, a mixture of an organic solvent and water, is optimized to control the elution of the compounds. The flow rate of the mobile phase through the column also plays a significant role in the efficiency and speed of the separation ejbps.com.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil-BDS C18 | ejbps.com |

| Mobile Phase | Acetonitrile and Water (55:45 v/v) | ejbps.com |

| Flow Rate | 1.0 ml/min | ejbps.com |

| Detection Wavelength | 256 nm | ejbps.com |

| Temperature | Ambient | ejbps.com |

For the analysis of opioids by GC, a derivatization step is often necessary to increase the volatility and thermal stability of the analytes. This typically involves converting polar functional groups, such as hydroxyl and amine groups, into less polar derivatives nih.gov. Common derivatization reagents for opioids include silylating agents, which form trimethylsilyl (B98337) (TMS) ethers nih.gov. Following separation on a GC column, the compound is typically identified using a mass spectrometer (MS), which provides a unique fragmentation pattern that can be used for structural elucidation. Given the chemical nature of ethoheptazine, it is plausible that a similar GC-MS approach with derivatization could be developed for its identification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a versatile and widely used technique in pharmaceutical analysis ctlatesting.comtaylorfrancis.commeasurlabs.com. A DAD detector measures the absorbance of the eluent over a range of wavelengths simultaneously, providing a three-dimensional plot of absorbance versus time and wavelength shimadzu.com. This capability is particularly useful for method development, peak purity assessment, and compound identification.

In the analysis of ethoheptazine citrate, an HPLC system equipped with a photodiode array detector has been utilized ejbps.com. This allows for the continuous monitoring of the UV-Vis spectrum of the eluting peaks. The spectral data can be used to confirm the identity of ethoheptazine citrate by comparing its spectrum with that of a reference standard. Furthermore, the DAD can be used to check for the presence of co-eluting impurities, which would distort the peak's spectrum shimadzu.com.

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are indispensable for the detection and quantification of pharmaceutical compounds. These techniques rely on the interaction of electromagnetic radiation with the analyte molecules.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to determine the concentration of an analyte in a solution by measuring its absorbance of light at a specific wavelength spandidos-publications.comnih.govchromatographyonline.com. A key step in developing a UV-Vis or HPLC-UV method is the selection of an optimal detection wavelength. This is typically the wavelength of maximum absorbance (λmax), as it provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength researchgate.net.

For the quantification of ethoheptazine citrate using HPLC, the detection wavelength was set at 256 nm ejbps.com. This wavelength was likely determined by scanning a solution of ethoheptazine citrate across the UV spectrum to identify the λmax. By setting the detector to this wavelength, the method achieves maximal sensitivity for the detection and quantification of ethoheptazine citrate as it elutes from the HPLC column.

Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Identification and Screening

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful analytical technique used for the identification and screening of pharmaceutical compounds. This method offers high mass accuracy and resolution, making it suitable for the analysis of complex mixtures and the identification of unknown substances. In the context of ethoheptazine citrate analysis, LC-QTOF-MS can be employed for various research purposes, including metabolite identification, impurity profiling, and screening in biological matrices.

The principle of LC-QTOF-MS involves the separation of components in a sample by liquid chromatography, followed by their ionization and analysis in a hybrid mass spectrometer. The quadrupole acts as a mass filter, while the time-of-flight analyzer measures the mass-to-charge ratio (m/z) of ions based on the time it takes for them to travel through a flight tube. This allows for the determination of the elemental composition of a molecule with high precision.

In a research setting, a retrospective analysis for the identification of opioids and their metabolites using a curated database was applied to surface water and wastewater samples that were previously analyzed by liquid chromatography/time-of-flight mass spectrometry (LC/TOF-MS). nih.gov The database included over 200 opioids, and additional MS-MS experiments were performed to confirm their identification and recognize fragmentation patterns. nih.gov This approach demonstrates the potential of LC-QTOF-MS for the comprehensive screening of related compounds in environmental samples. nih.gov

A study on a novel N-phenylpiperazine derivative with anxiolytic- and antidepressant-like effects utilized a validated LC-QTOF/MS method for pharmacokinetic and biodistribution studies in rats. mdpi.com The method was sensitive, precise, and accurate for the determination of the compound in plasma and tissue samples. mdpi.com This highlights the utility of LC-QTOF-MS in preclinical drug development for quantitative analysis.

The following table outlines a hypothetical set of parameters for an LC-QTOF-MS method for the analysis of ethoheptazine.

| Parameter | Condition |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Nebulizer Pressure | 40 psi |

| Drying Gas Flow | 8 L/min |

| Gas Temperature | 325 °C |

| Mass Range | 100-1000 m/z |

| Acquisition Mode | TOF-MS and Auto MS/MS |

Cheminformatics and Data Analysis Approaches

Principal Components Analysis (PCA) for Data Interpretation and Identification

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the original information. In analytical chemistry, PCA can be applied to data from various techniques, such as chromatography and spectrometry, to identify patterns, classify samples, and identify key variables that differentiate between groups.

For instance, in the analysis of drugs, PCA of standardized thin-layer chromatographic data in four eluent systems was used to create a two-component model that accounted for 73% of the total variance. nih.gov This allowed for the restriction of the range of inquiry to a few candidate compounds, demonstrating its utility in toxicological analysis. nih.gov

In the context of ethoheptazine citrate research, PCA could be employed to analyze spectroscopic or chromatographic data from multiple samples. This could help in identifying differences between batches of the synthesized compound, detecting the presence of impurities, or classifying samples based on their chemical profiles.

A hypothetical application of PCA in the analysis of ethoheptazine citrate could involve the following steps:

Acquisition of full-scan mass spectra for a set of ethoheptazine citrate samples using LC-QTOF-MS.

Data preprocessing, including baseline correction, noise reduction, and peak alignment.

Construction of a data matrix with samples as rows and m/z values as columns.

Application of PCA to the data matrix to obtain scores and loadings plots.

The scores plot would visualize the relationships between the samples, while the loadings plot would indicate which m/z values are responsible for the observed separation. This could lead to the identification of specific ions related to impurities or degradation products.

Computer-Aided Search and Data Integration in Analytical Research

Computer-aided drug design (CADD) and data integration are integral to modern pharmaceutical research. mdpi.com These approaches utilize computational tools to analyze large datasets, predict molecular properties, and guide the drug discovery process. mdpi.com

In analytical research on ethoheptazine citrate, computer-aided search and data integration can be applied in several ways:

Spectral Library Searching: Mass spectra obtained from LC-QTOF-MS analysis can be searched against spectral libraries of known compounds for identification. This can be particularly useful for identifying metabolites or degradation products.

Structure-Based Drug Design: Computer modeling can be used to visualize the interaction of ethoheptazine with its biological target, aiding in the design of more potent and selective analogs. mdpi.com

Prediction of ADME Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of ethoheptazine, helping to anticipate its pharmacokinetic behavior. mdpi.com

By integrating data from various analytical techniques and computational models, researchers can gain a more comprehensive understanding of the chemical and biological properties of ethoheptazine citrate.

Method Validation according to International Guidelines (e.g., ICH Guidelines)

The validation of analytical procedures is a critical aspect of pharmaceutical development and is mandated by regulatory agencies worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the validation of analytical procedures. ich.orgeuropa.eufda.govich.orgfda.gov

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose. ich.org The validation process involves evaluating several parameters, including:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. ich.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. ich.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table provides a hypothetical summary of validation parameters for an HPLC assay of ethoheptazine citrate, based on ICH guidelines.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of ethoheptazine | Peak purity > 0.999 |

| **Linearity (R²) ** | ≥ 0.995 | 0.9998 |

| Range | 80-120% of the nominal concentration | 80-120 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | No significant change in results | Passed |

Theoretical Therapeutic Applications and Future Research Directions

Exploration of Analgesic Potential in Various Pain Models

Ethoheptazine (B1218578) citrate (B86180), a centrally acting opioid analgesic, has been the subject of various investigations to determine its effectiveness in different pain models. As an opioid agonist, its primary mechanism of action involves binding to opioid receptors, particularly the mu (μ) receptors, in the central nervous system. This interaction mimics the body's natural pain-relief mechanisms, increasing the pain threshold and altering the perception of pain. patsnap.compatsnap.com

Preclinical studies, which are foundational in analgesic drug development, typically involve models that use thermal, mechanical, electrical, or chemical stimuli to induce a pain-like state in animal subjects. nih.govslideshare.netsemanticscholar.org These models allow researchers to assess a drug's ability to mitigate pain-related behaviors. nih.gov For opioid analgesics like ethoheptazine, common preclinical assessments include the tail-flick test and the hot plate test, which measure the reaction time to a thermal stimulus. slideshare.net While specific preclinical data on ethoheptazine in a wide range of these models is not extensively detailed in recent literature, its classification as an opioid analgesic suggests it would demonstrate activity in models sensitive to opioid receptor agonists.

Clinical evaluations have provided further insight into its analgesic capabilities. A double-blind study comparing ethoheptazine citrate, propoxyphene hydrochloride, and a placebo demonstrated its analgesic effects in a clinical setting. nih.gov Another double-blind study focused on the analgesic effect of ethoheptazine in combination with aspirin (B1665792), indicating its utility in pain management. nih.gov These clinical trials are crucial for establishing the therapeutic potential of an analgesic.

The table below summarizes the types of pain models and the general role of ethoheptazine citrate within them.

| Pain Model Category | Specific Examples | Relevance to Ethoheptazine Citrate |

| Thermal Pain Models | Hot Plate Test, Tail-Flick Test | As an opioid analgesic, ethoheptazine is expected to show efficacy in these models by increasing the latency to a painful stimulus. |

| Chemical Pain Models | Formalin Test, Acetic Acid-Induced Writhing | These models assess both acute and inflammatory pain, and opioid agonists typically show a positive effect. |

| Clinical Pain Models | Post-operative pain, Musculoskeletal pain | Clinical trials have confirmed the analgesic efficacy of ethoheptazine citrate in these human pain conditions. nih.govnih.govnih.gov |

Research on Antitussive Properties

Ethoheptazine was investigated for its potential use as an antitussive, or cough suppressant. wikipedia.org Opioid analgesics often exhibit antitussive effects by acting on the cough center in the medulla oblongata. pharmacologymentor.comeurekalert.org This central mechanism of action is a common characteristic of many opioid compounds.

The rationale for exploring ethoheptazine's antitussive properties stems from the known dual action of other opioids like codeine and hydrocodone, which are effective as both analgesics and cough suppressants. pharmacologymentor.com Research into non-opioid antitussives has also been a focus, with agents like levodropropizine (B346804) acting peripherally on sensory nerves in the airways. nih.gov However, the investigation into ethoheptazine was based on its central opioid activity.

While it was explored for this indication, ethoheptazine did not become a widely used antitussive agent. The landscape of cough treatment has evolved, with ongoing research into new therapeutic targets and a better understanding of the different mechanisms underlying acute and chronic cough. dntb.gov.uamayo.edu

Theoretical Applications in Combination with Other Agents for Enhanced Effects

A significant area of application for ethoheptazine citrate has been in combination drug formulations to achieve enhanced analgesic effects. The principle behind such combinations is to target pain through multiple mechanisms, which can lead to synergistic or additive pain relief while potentially reducing the required dose of each component and thereby minimizing side effects.

The most notable combination is with aspirin and meprobamate, which was marketed under the trade name Equagesic. nih.govwikipedia.org This formulation was intended for the short-term treatment of pain accompanied by tension or anxiety, particularly in patients with musculoskeletal disorders. nih.govfda.gov

Aspirin , a nonsteroidal anti-inflammatory drug (NSAID), provides analgesic, anti-inflammatory, and antipyretic effects. fda.gov

Meprobamate is a carbamate (B1207046) derivative with anxiolytic and sedative properties, acting at multiple sites within the central nervous system. drugbank.com

Ethoheptazine citrate contributes its central opioid analgesic effects. patsnap.com

Clinical studies have demonstrated that the combination of ethoheptazine, aspirin, and meprobamate provides greater pain relief than aspirin alone in certain situations. fda.govdrugs.com This suggests a synergistic or additive effect where the different mechanisms of action of the components work together to provide more comprehensive pain management. The combination of an opioid with a non-opioid analgesic and an anxiolytic addresses the multifaceted nature of pain, which often has both a sensory and an emotional component.

The table below outlines the components of this combination therapy and their respective mechanisms of action.

| Component | Drug Class | Primary Mechanism of Action | Therapeutic Contribution |

| Ethoheptazine Citrate | Opioid Analgesic | Binds to mu-opioid receptors in the CNS. patsnap.compatsnap.com | Provides central pain relief. |

| Aspirin | NSAID | Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis. fda.gov | Provides peripheral analgesia and anti-inflammatory effects. |

| Meprobamate | Anxiolytic, Carbamate | Acts on GABA-A receptors and other CNS sites. drugbank.com | Reduces anxiety and muscle tension associated with pain. |

Identification of Research Gaps and Under-explored Areas

Despite its history of use, significant research gaps exist for ethoheptazine citrate, particularly in the context of modern pharmacological and clinical research standards. The majority of the available research dates back several decades, and the compound has not been extensively studied with contemporary methodologies.

Key under-explored areas include:

Comprehensive Receptor Binding Profile: While it is known to be a mu-opioid agonist, a detailed characterization of its binding affinity and activity at other opioid (delta and kappa) and non-opioid receptors is not widely available in recent literature.

Long-term Efficacy and Safety: Most clinical data focuses on short-term use. There is a lack of robust, long-term studies on the efficacy, safety, and potential for tolerance and dependence with chronic use of ethoheptazine-containing products.

Pharmacogenomics: The influence of genetic variations in drug-metabolizing enzymes and opioid receptors on the efficacy and safety of ethoheptazine has not been explored. This is a critical area of modern pharmacology for personalizing medicine.

Comparative Efficacy: There is a need for well-designed, contemporary clinical trials comparing ethoheptazine, both alone and in combination, with current standard-of-care analgesics for various pain conditions.

Neuropathic Pain Models: The effectiveness of ethoheptazine specifically in models of neuropathic pain, a type of chronic pain that is often difficult to treat, is an under-researched area.

Potential for "Back-translation" in Drug Discovery

"Back-translation," also referred to as "bedside-to-bench" research, is a paradigm in drug discovery that begins with clinical observations in patients and then moves to the laboratory to investigate the underlying biological mechanisms. nih.govresearchgate.net This approach contrasts with the traditional "bench-to-bedside" model, where discoveries in basic science are translated into clinical applications. bohrium.com Back-translation can be particularly valuable for understanding unexpected therapeutic effects, mechanisms of drug resistance, or the basis of adverse events observed in patients. nih.gov

For a compound like ethoheptazine, the concept of back-translation could be theoretically applied in several ways:

Investigating Clinical Variability in Response: If clinical data, even from older studies, showed a subset of patients with an exceptionally good or poor response to ethoheptazine, researchers could retrospectively analyze patient characteristics to form new hypotheses. These hypotheses could then be tested in preclinical models to identify potential genetic or biomarker-based predictors of response.

Understanding the "Anxiety-Pain" Connection: The clinical use of ethoheptazine in combination with an anxiolytic (meprobamate) for pain associated with anxiety suggests a clinical observation that this combination is particularly effective. nih.gov A back-translation approach could involve developing animal models that mimic comorbid pain and anxiety to dissect the neural circuits and molecular pathways through which this combination exerts its enhanced effects. This could lead to the identification of new drug targets for treating the affective component of pain.

Exploring Off-Target Effects: If unexpected side effects or therapeutic benefits were reported in patients taking ethoheptazine, these clinical observations could prompt laboratory investigations to identify previously unknown molecular targets of the drug.

Leveraging Structured Datasets and Predictive Machine Learning Models in Drug Research

The integration of structured datasets and predictive machine learning (ML) models is revolutionizing drug discovery and development. nih.govharvard.edumdpi.com These approaches can be used to identify new drug targets, predict the properties and activities of molecules, and optimize clinical trials. ideas2it.commrlcg.com For a compound like ethoheptazine, which has a history of clinical use but is not extensively studied by modern standards, these computational techniques offer theoretical avenues for renewed investigation.

Structured Datasets: Large-scale biological and clinical datasets, such as electronic health records (EHRs), genomic data, and prescription drug monitoring programs (PDMPs), can be leveraged to understand the real-world use and effects of opioid analgesics. nih.govgithub.io While specific large datasets on ethoheptazine may be limited due to its decreased use, existing data could be mined to identify patient populations, co-prescribing patterns, and potential long-term outcomes associated with its past use.

Predictive Machine Learning Models:

Risk Prediction: ML models are being developed to predict the risk of adverse outcomes associated with opioid use, such as opioid use disorder (OUD) and overdose. nih.govmdpi.comjohnshopkins.edu By training models on large patient datasets, it is possible to identify complex patterns of risk factors. Theoretically, if sufficient historical data on ethoheptazine use were available, ML models could be developed to predict which patients might have been at higher risk for adverse effects from this specific opioid.

Drug Repurposing: ML algorithms can analyze vast databases of drug and disease information to identify potential new uses for existing drugs. mrlcg.com By analyzing the chemical structure and known biological activities of ethoheptazine, ML models could predict its potential interaction with other biological targets, suggesting novel therapeutic indications.

De Novo Drug Design: Generative ML models can design novel molecules with desired properties. mdpi.com By using the chemical structure of ethoheptazine as a starting point, these models could generate new candidate molecules with potentially improved efficacy, better safety profiles, or different pharmacokinetic properties.

The table below summarizes the theoretical applications of these modern research approaches to ethoheptazine citrate.

| Research Approach | Potential Application to Ethoheptazine Citrate |

| Back-Translation | - Investigate the mechanistic basis of variable clinical responses. - Elucidate the neural pathways underlying the efficacy of its combination with anxiolytics. - Explore molecular mechanisms of any observed off-target effects. |

| Structured Datasets | - Mine historical EHRs for real-world evidence on its use and outcomes. - Analyze prescription databases to understand past prescribing patterns. |

| Predictive Machine Learning | - Develop risk prediction models for adverse events based on historical data. - Identify potential new therapeutic uses through drug repurposing algorithms. - Design novel analogues with improved properties using generative models. |

Academic Research Methodologies and Review Practices

Systematic Literature Reviews and Meta-Analysis Techniques